molecular formula C19H20N4O  C7H8O3S B560026 Niraparib tosylate CAS No. 1038915-73-9

Niraparib tosylate

Cat. No. B560026
M. Wt: 492.6
InChI Key: LCPFHXWLJMNKNC-PFEQFJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Niraparib tosylate is a selective inhibitor of PARP1/PARP2 with IC50 of 3.8 nM/2.1 nM . It increases the formation of PARP-DNA complexes resulting in DNA damage, apoptosis, and cell death .


Synthesis Analysis

The synthesis of Niraparib involves a high-yielding, regioselective, copper-catalyzed N-arylation of an indazole derivative as the late-stage fragment coupling step . Another synthetic method involves dissolving Niraparib intermediates in dry DMFs at 0 DEG C, adding formamide and sodium methoxide, and warming up to 40 DEG C for reaction .


Molecular Structure Analysis

The molecular structure of Niraparib tosylate can be found in various scientific databases .


Chemical Reactions Analysis

Niraparib has been studied under basic, acidic, neutral, and oxidative stress conditions . The kinetic evolution of the reactions and the influence of solvent on the degradation process were also assessed . Niraparib emerged as stable under all stress conditions tested .


Physical And Chemical Properties Analysis

Niraparib tosylate has a molecular weight of 492.6 g/mol . The molecular formula is C26H28N4O4S . The IUPAC name is 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide .

Scientific Research Applications

  • Ovarian Cancer Treatment : Niraparib tosylate has demonstrated significant efficacy in treating platinum-sensitive, recurrent ovarian cancer. It has been shown to considerably prolong progression-free survival in patients, regardless of BRCA mutation or homologous recombination deficiency (HRD) status. This includes patients both with and without germline BRCA mutations, showing longer median duration of progression-free survival compared to placebo groups. The most common adverse events are hematologic, including thrombocytopenia, anemia, and neutropenia, which are generally managed with dose modifications (Mirza et al., 2016).

  • PARP Inhibition : Niraparib acts as a potent inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2. This mechanism is crucial in enhancing the accumulation of DNA strand breaks, promoting genomic instability, and resulting in apoptosis. This makes it effective in cancers with DNA repair deficiencies, such as those with BRCA mutations or HRD (Moore, Mirza, & Matulonis, 2018).

  • Safety and Dose Management : The safety profile of niraparib involves primarily hematologic toxicities, which can be managed through dose modifications. These modifications are particularly important in patients with certain baseline characteristics like body weight and platelet count. Understanding these parameters is key to optimizing treatment effectiveness and minimizing adverse effects (Berek et al., 2018).

  • Radiosensitizing Effects : Studies have shown that niraparib can radiosensitize human tumor cells, including lung and breast cancer cells. This indicates potential applications of niraparib in combination with radiation therapy for treating various cancers (Bridges et al., 2014).

  • Combination Therapies : Research suggests that niraparib may enhance the immune response in tumors treated with anti-PD-1 therapy. This combination therapy has shown promising results in preclinical models, suggesting potential for broader applications in cancer treatment (Wang et al., 2018).

  • Pharmacokinetics and Pharmacodynamics : Comparative studies of PARP inhibitors indicate that niraparib has favorable pharmacokinetic and pharmacodynamic properties, which contribute to its effectiveness in tumor models. This includes higher cell membrane permeability and volume of distribution compared to other PARP inhibitors, leading to potent antitumor effects (Sun et al., 2018).

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

Niraparib is an oral, potent, highly selective poly-ADP ribose polymerase 1 (PARP1) and PARP2 inhibitor. It is approved as a maintenance treatment for epithelial ovarian, fallopian tube, or primary peritoneal cancer in patients with complete or partial response to platinum-based chemotherapy . Future research directions include further investigation of its efficacy and safety profile in different patient populations .

properties

IUPAC Name

4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPFHXWLJMNKNC-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026487
Record name Niraparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niraparib tosylate

CAS RN

1038915-73-9
Record name Niraparib tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1038915739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niraparib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIRAPARIB TOSYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75KE12AY9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
70
Citations
Y Cui, W Huang, F Du, X Yin, L Feng, B Li - Clinical and Translational …, 2022 - Springer
… treatment with niraparib tosylate compared to niraparib tosylate alone (P < 0.01). Cell apoptosis significantly increased in the combination group compared to either niraparib tosylate or …
Number of citations: 1 link.springer.com
Y Cui, W Huang, F Du, X Yin, L Feng… - Clinical & Translational …, 2023 - ncbi.nlm.nih.gov
Correction to: Therapeutic benefits of niraparib tosylate as radio sensitizer in esophageal squamous cell carcinoma: an in vivo and in vitro preclinical study - PMC … Correction to …
Number of citations: 6 www.ncbi.nlm.nih.gov
S Gibbs - 2019 - digital.library.ncat.edu
… inhibitor - Niraparib Tosylate. The effects of Carboplatin with Niraparib Tosylate were analyzed … Our data suggest a synergetic effect of Carboplatin and Niraparib Tosylate by enhancing …
Number of citations: 2 digital.library.ncat.edu
G Ison, LJ Howie, L Amiri-Kordestani, L Zhang… - Clinical Cancer …, 2018 - AACR
… Niraparib tosylate monohydrate is … (niraparib tosylate pKa = 9.95). Niraparib is approved as 100-mg capsules for oral administration, which is equivalent to 159.4 mg of niraparib tosylate …
Number of citations: 104 aacrjournals.org
S Bhattacharya, MM Anjum, KK Patel - Drug Delivery, 2022 - Taylor & Francis
This study focused on gemcitabine (GTB) delivery of cationic polymeric nanoparticles to treat ovarian cancer in order to promote effective localized delivery and drug retention during …
Number of citations: 27 www.tandfonline.com
TC Longoria, KS Tewari - Expert Opinion on Drug Metabolism & …, 2018 - Taylor & Francis
Introduction: Ovarian cancer is a disease with a propensity to recur despite dramatic responses to initial treatment, which typically consists of a combination of cytoreductive surgery and …
Number of citations: 10 www.tandfonline.com
G Ison, LJ Howie, L Amiri-Kordestani, L Zhang, S Tang… - Oncol, 2017 - researchgate.net
… the physiological pH range of 1.0 to 6.8 at 37C (niraparib tosylate pKa = 9.95). Niraparib is … niraparib tosylate monohydrate. The approved dose is three capsules once daily, for a total …
Number of citations: 0 www.researchgate.net
L Van Andel, H Rosing, Z Zhang, L Hughes… - Cancer Chemotherapy …, 2018 - Springer
Introduction Niraparib (Zejula™) is a poly(ADP-ribose) polymerase inhibitor recently approved by the US Food and Drug Administration for the maintenance treatment of patients with …
Number of citations: 26 link.springer.com
Y Feng, S Pi, Y Li, Y Zhang, H Zeng, E Xiangyu… - Radiation Medicine and …, 2023 - Elsevier
… Apart from that, a preclinical study both in vivo and in vitro found that niraparib tosylate has a radiosensitization effect on esophageal squamous cell carcinoma cells by down-regulating …
Number of citations: 0 www.sciencedirect.com
G Li, Y Liu, C Xie, Q Zhou, X Chen - Nat Rev Drug Discov, 2021 - aeonvital.com
All cancer new drugs that received marketing authorization in China between January 1, 2016, and December 31, 2020, were collected from the Pharmcube database (one of the most …
Number of citations: 24 aeonvital.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.